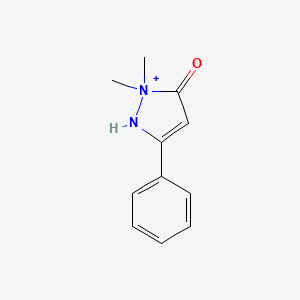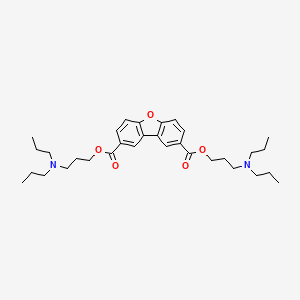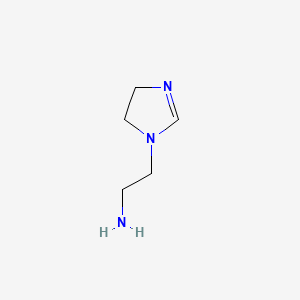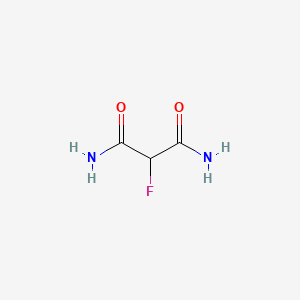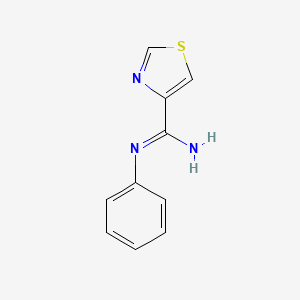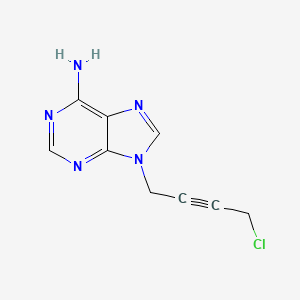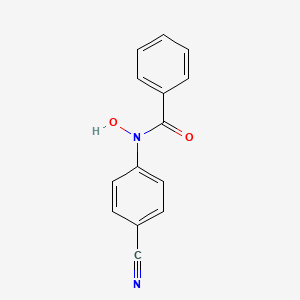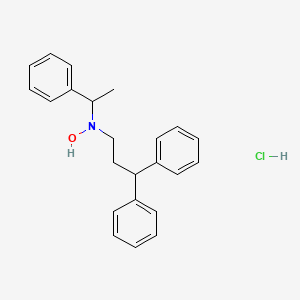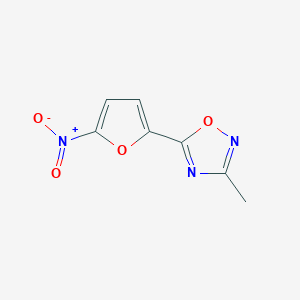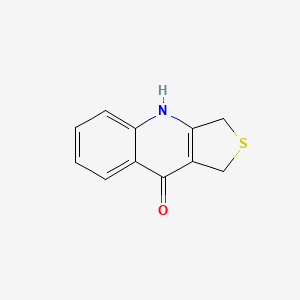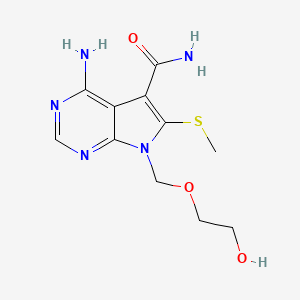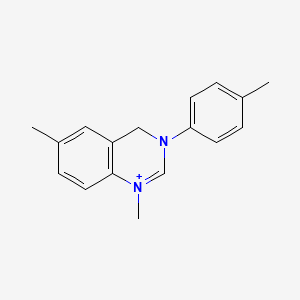
1,6-Dimethyl-3-(4-methylphenyl)-3,4-dihydro-1lambda(5)-quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Dimethyl-3-(4-methylphenyl)-3,4-dihydro-1lambda(5)-quinazoline is an organic compound belonging to the quinazoline family. Quinazolines are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a quinazoline core with methyl and methylphenyl substituents, which may influence its chemical properties and biological activities.
Preparation Methods
The synthesis of 1,6-Dimethyl-3-(4-methylphenyl)-3,4-dihydro-1lambda(5)-quinazoline typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aniline derivatives with aldehydes or ketones, followed by cyclization and subsequent functional group modifications. Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1,6-Dimethyl-3-(4-methylphenyl)-3,4-dihydro-1lambda(5)-quinazoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) to yield reduced quinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the quinazoline core, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
Major products formed from these reactions include various substituted quinazolines, which can be further functionalized for specific applications.
Scientific Research Applications
1,6-Dimethyl-3-(4-methylphenyl)-3,4-dihydro-1lambda(5)-quinazoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives, which are valuable in the development of new materials and catalysts.
Biology: This compound and its derivatives are studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Quinazoline derivatives are explored for their therapeutic potential in treating various diseases, such as cancer, bacterial infections, and inflammatory conditions.
Industry: The compound is used in the development of specialty chemicals and pharmaceuticals, contributing to advancements in drug discovery and development.
Mechanism of Action
The mechanism of action of 1,6-Dimethyl-3-(4-methylphenyl)-3,4-dihydro-1lambda(5)-quinazoline involves its interaction with specific molecular targets and pathways. For instance, quinazoline derivatives are known to inhibit enzymes like tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can exert anticancer effects by blocking the growth and spread of cancer cells. Additionally, its antimicrobial activity may be attributed to the disruption of bacterial cell wall synthesis or protein function.
Comparison with Similar Compounds
1,6-Dimethyl-3-(4-methylphenyl)-3,4-dihydro-1lambda(5)-quinazoline can be compared with other quinazoline derivatives, such as:
2-Methylquinazoline: Known for its anticancer properties.
4-Aminoquinazoline: Studied for its antimicrobial and anti-inflammatory activities.
6,7-Dimethoxyquinazoline: Explored for its potential as a kinase inhibitor in cancer therapy.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other quinazoline derivatives.
Properties
CAS No. |
961-58-0 |
|---|---|
Molecular Formula |
C17H19N2+ |
Molecular Weight |
251.35 g/mol |
IUPAC Name |
1,6-dimethyl-3-(4-methylphenyl)-4H-quinazolin-1-ium |
InChI |
InChI=1S/C17H19N2/c1-13-4-7-16(8-5-13)19-11-15-10-14(2)6-9-17(15)18(3)12-19/h4-10,12H,11H2,1-3H3/q+1 |
InChI Key |
LGBFHALXCLTSSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC3=C(C=CC(=C3)C)[N+](=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


